molecular formula C19H14F3N3OS B11241229 2,4-difluoro-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

2,4-difluoro-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No.: B11241229
M. Wt: 389.4 g/mol
InChI Key: WUWJPOMUBNYOIU-UHFFFAOYSA-N
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Description

2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is a complex organic compound that features a unique combination of fluorine atoms, imidazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the fluorinated intermediates under controlled conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The imidazole and thiazole rings contribute to its stability and reactivity, facilitating its role in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is unique due to its combination of fluorine atoms, imidazole, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H14F3N3OS

Molecular Weight

389.4 g/mol

IUPAC Name

2,4-difluoro-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C19H14F3N3OS/c20-12-3-1-11(2-4-12)17-16(25-7-8-27-19(25)24-17)10-23-18(26)14-6-5-13(21)9-15(14)22/h1-6,9H,7-8,10H2,(H,23,26)

InChI Key

WUWJPOMUBNYOIU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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